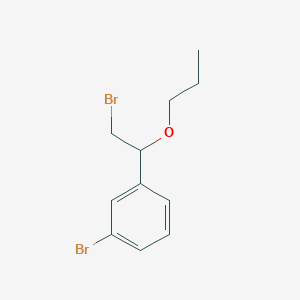
1-Bromo-3-(2-bromo-1-propoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-bromo-1-propoxyethyl)benzene is an organic compound with the molecular formula C11H14Br2O It is a derivative of bromobenzene, where the benzene ring is substituted with a 2-bromo-1-propoxyethyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. The general synthetic route involves:
Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles in the presence of suitable reagents and conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitrating agents in the presence of catalysts like aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines.
Major Products:
Electrophilic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include compounds where the bromine atoms are replaced by nucleophiles, forming new carbon-nucleophile bonds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-bromo-1-propoxyethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and pharmaceutical research.
Material Science: It is used in the development of new materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene involves its reactivity towards electrophiles and nucleophiles. The bromine atoms on the benzene ring make it susceptible to substitution reactions, allowing for the introduction of various functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: A simpler derivative with a single bromine atom on the benzene ring.
1-Bromo-3-methoxybenzene: A compound with a methoxy group instead of the propoxyethyl group.
1-Bromo-3-(trifluoromethoxy)benzene: A compound with a trifluoromethoxy group, used in different synthetic applications.
Uniqueness: 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene is unique due to the presence of both bromine and propoxyethyl groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C11H14Br2O |
|---|---|
Molekulargewicht |
322.04 g/mol |
IUPAC-Name |
1-bromo-3-(2-bromo-1-propoxyethyl)benzene |
InChI |
InChI=1S/C11H14Br2O/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3 |
InChI-Schlüssel |
KLNWBGFNTMCFSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(CBr)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


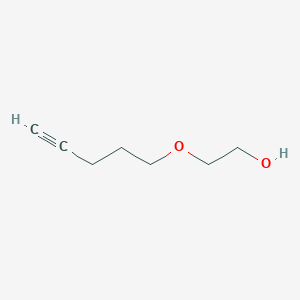
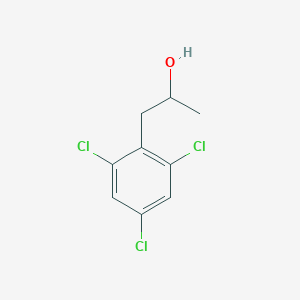
![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
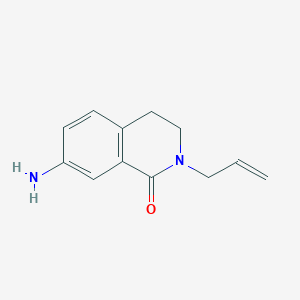
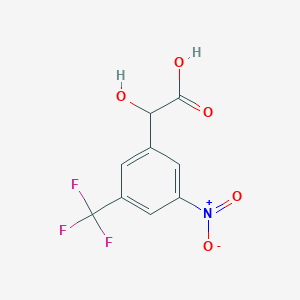
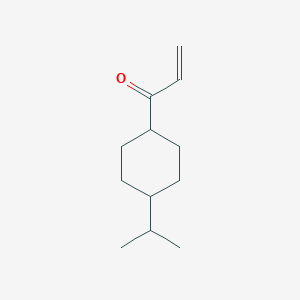
![1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride](/img/structure/B13551415.png)
![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride](/img/structure/B13551417.png)
![tert-butylN-[2-(hexylamino)ethyl]carbamate](/img/structure/B13551430.png)
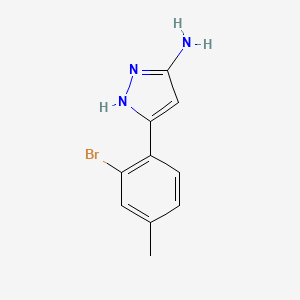


![2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)
